1-[(3-Bromopropyl)sulfonyl]octane
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Overview
Description
1-(3-Bromopropanesulfonyl)octane is an organic compound that features a bromine atom attached to a propanesulfonyl group, which is further connected to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropanesulfonyl)octane can be synthesized through a multi-step process. One common method involves the reaction of 1-bromooctane with 3-bromopropanesulfonyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of 1-(3-bromopropanesulfonyl)octane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropanesulfonyl)octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-sulfur or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropanesulfonyl)octane, while elimination with potassium tert-butoxide would produce 1-octene and propanesulfonic acid.
Scientific Research Applications
1-(3-Bromopropanesulfonyl)octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to introduce sulfonyl groups into drug molecules, potentially enhancing their pharmacokinetic properties.
Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-bromopropanesulfonyl)octane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the sulfonyl group. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropanesulfonic Acid: Similar in structure but lacks the octane chain.
1-Bromooctane: Contains the octane chain but lacks the sulfonyl group.
3-Bromopropanesulfonyl Chloride: Similar sulfonyl group but with a chloride atom instead of an octane chain.
Uniqueness
1-(3-Bromopropanesulfonyl)octane is unique due to the presence of both a long alkyl chain and a sulfonyl group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H23BrO2S |
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Molecular Weight |
299.27 g/mol |
IUPAC Name |
1-(3-bromopropylsulfonyl)octane |
InChI |
InChI=1S/C11H23BrO2S/c1-2-3-4-5-6-7-10-15(13,14)11-8-9-12/h2-11H2,1H3 |
InChI Key |
NLJJOISMZKHIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCCBr |
Origin of Product |
United States |
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